- Macroreticular POLITAG-Pd(0) for the waste minimized hydrogenation/reductive amination of phenols using formic acid as hydrogen sourceCatalysis Today, 2023, 424,,
Cas no 91-65-6 (Cyclohexanamine,N,N-diethyl-)

Cyclohexanamine,N,N-diethyl- structure
Nombre del producto:Cyclohexanamine,N,N-diethyl-
Cyclohexanamine,N,N-diethyl- Propiedades químicas y físicas
Nombre e identificación
-
- Cyclohexanamine,N,N-diethyl-
- N,N-Diethylcyclohexylamine
- N,N-diethylcyclohexanamine
- Cyclohexanamine,N,N-diethyl
- Cyclohexylamine,N,N-diethyl
- Cyclohexyldiethylamine
- diethyl cyclohexyl amine
- diethylaminocyclohexane
- EINECS 202-087-2
- trans-2-(N,N-diethylamino)cyclohexane
- Cyclohexylamine, N,N-diethyl- (6CI, 7CI, 8CI)
- N,N-Diethylcyclohexanamine (ACI)
- Diethylcyclohexylamine
- N-Cyclohexyl-N,N-diethylamine
- NSC 5313
- NSC-5313
- NSC5313
- DB-057268
- Q27291272
- AKOS015838657
- N,N-Diethyl cyclohexyl amine
- Cyclohexylamine, N,N-diethyl-(6CI,7CI,8CI)
- Cyclohexanamine, N,N-diethyl-
- UTV19LFB58
- Cyclohexanamine,N-diethyl-
- 91-65-6
- D0484
- DTXSID6021799
- NCGC00255346-01
- D82000
- Tox21_301799
- CS-0152031
- DTXCID801799
- TimTec1_000138
- Cyclohexylamine, N,N-diethyl-
- MFCD00003847
- NS00039403
- CHEMBL3182110
- LS-13901
- N,N-Diethylcyclohexanamine #
- NCGC00175428-01
- UNII-UTV19LFB58
- SCHEMBL150343
- Cyclohexylamine,N-diethyl-
- CAS-91-65-6
-
- MDL: MFCD00003847
- Renchi: 1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
- Clave inchi: CIXSDMKDSYXUMJ-UHFFFAOYSA-N
- Sonrisas: N(C1CCCCC1)(CC)CC
Atributos calculados
- Calidad precisa: 155.16700
- Masa isotópica única: 155.167399674g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 3
- Complejidad: 91
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Superficie del Polo topológico: 3.2Ų
- Xlogp3: 2.8
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Colorless to yellow oily liquid. It has a special smell. It is easy to oxidize and change color in air and sunlight. It can volatilize with water vapor
- Denso: 0,84 g/cm3
- Punto de ebullición: 193°C(lit.)
- Punto de inflamación: 57°C
- índice de refracción: n20/D 1.4562(lit.)
- PSA: 3.24000
- Logp: 2.66090
- Disolución: Soluble in ethanol \ benzene, slightly soluble in water. At 12 ℃, 1g of product is soluble in 70ml of water, slightly soluble in ethanol \ ether and chloroform
Cyclohexanamine,N,N-diethyl- Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Instrucciones de peligro: H226-H314
- Declaración de advertencia: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Número de transporte de mercancías peligrosas:2734
- Código de categoría de peligro: 34-20/21/22
- Instrucciones de Seguridad: S26; S36/37/39; S45; S27; S16
- Rtecs:GU5830125
-
Señalización de mercancías peligrosas:
- Categoría de embalaje:II
- Período de Seguridad:8
- Nivel de peligro:8
- Grupo de embalaje:II
- Términos de riesgo:R34; R20/21/22
Cyclohexanamine,N,N-diethyl- Datos Aduaneros
- Código HS:2921300090
- Datos Aduaneros:
China Customs Code:
2921300090Overview:
2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Cyclohexanamine,N,N-diethyl- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM344662-25g |
N,N-Diethylcyclohexylamine |
91-65-6 | 95%+ | 25g |
$80 | 2024-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0484-25ML |
N,N-Diethylcyclohexylamine |
91-65-6 | >98.0%(GC)(T) | 25ml |
¥250.00 | 2024-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N29670-1g |
N,N-diethylcyclohexanamine |
91-65-6 | 98% | 1g |
¥53.0 | 2024-07-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0484-500ML |
N,N-Diethylcyclohexylamine |
91-65-6 | >98.0%(GC)(T) | 500ml |
¥1590.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QH234-25ml |
Cyclohexanamine,N,N-diethyl- |
91-65-6 | 98% | 25ml |
411.0CNY | 2021-08-06 | |
abcr | AB141598-25 ml |
N,N-Diethylcyclohexylamine, 98%; . |
91-65-6 | 98% | 25 ml |
€44.90 | 2024-04-15 | |
1PlusChem | 1P003T0A-1g |
N,N-DIETHYLCYCLOHEXYLAMINE |
91-65-6 | 98% | 1g |
$7.00 | 2025-02-20 | |
A2B Chem LLC | AB76762-25g |
N,N-Diethylcyclohexylamine |
91-65-6 | 98% | 25g |
$28.00 | 2024-05-20 | |
1PlusChem | 1P003T0A-5g |
N,N-DIETHYLCYCLOHEXYLAMINE |
91-65-6 | 98% | 5g |
$13.00 | 2025-02-20 | |
Aaron | AR003T8M-100g |
N,N-Diethylcyclohexylamine |
91-65-6 | 98% | 100g |
$86.00 | 2025-01-22 |
Cyclohexanamine,N,N-diethyl- Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Formic acid Catalysts: 2135689-52-8 (reaction products with 3,3-bis(1 H-imidazol-1-yl)propan-1-ol, and pall…) Solvents: Water ; 16 h, 90 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)
Referencia
- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalystsRSC Advances, 2016, 6(111), 109702-109705,
Synthetic Routes 3
Condiciones de reacción
1.1 Catalysts: (Acetato-κO)(acetato-κO,κO′)[1,1′-bis[bis(1-methylethyl)phosphino-κP]ferrocene]c… ; 21 h, 78 °C
Referencia
- Mild N-Alkylation of Amines with Alcohols Catalyzed by the Acetate Ru(OAc)2(CO)(DiPPF) ComplexChemistry - A European Journal, 2017, 23(58), 14416-14419,
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported) Solvents: Hexane ; 3 h, 1 atm, 50 °C
2.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)
2.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)
Referencia
- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalystsRSC Advances, 2016, 6(111), 109702-109705,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Lithium hydroxide , Nickel Solvents: Ethanol
Referencia
- Synthesis of N,N-dialkylcyclohexyl(methylcyclohexyl)aminesRussian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 1999, 69(4), 632-636,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Tris(acetylacetonato)ruthenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran , Butyl ether ; 1 bar → 60 bar, rt; 18 h, 60 bar, 160 °C; 60 bar → 1 bar, 160 °C → 0 °C
Referencia
- Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular HydrogenJournal of the American Chemical Society, 2015, 137(42), 13580-13587,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ; rt; 24 h, 60 °C
Referencia
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductantChemical Communications (Cambridge, 2021, 57(69), 8588-8591,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Isopropanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Sodium borohydride in reductive amination reactionsPharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 34(2), 76-78,
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol
Referencia
- Reductive aminations of carbonyl compounds with borohydride and borane reducing agentsOrganic Reactions (Hoboken, 2002, 59,,
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported) Solvents: Hexane ; 10 h, 1 atm, 70 °C
Referencia
- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalystsRSC Advances, 2016, 6(111), 109702-109705,
Synthetic Routes 17
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 h, 20 °C
Referencia
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary aminesOrganic & Biomolecular Chemistry, 2012, 10(2), 293-304,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Diethyl ether
2.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol
2.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol
Referencia
- Zinc-modified cyanoborohydride as a selective reducing agentJournal of Organic Chemistry, 1985, 50(11), 1927-32,
Synthetic Routes 20
Synthetic Routes 21
Synthetic Routes 22
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum , Ruthenium Solvents: Diethyl ether ; 18 h, 8 atm, 60 °C
Referencia
- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivativesCatalysis Science & Technology, 2023, 13(8), 2508-2516,
Synthetic Routes 23
Condiciones de reacción
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane , [η2:η2-1,3-diethenyl-1,1,3,3-tetramethyldisiloxane]platinum Solvents: Butyl ether ; 10 min, 60 °C
1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 60 °C
1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 60 °C
Referencia
- Direct Catalytic N-Alkylation of Amines with Carboxylic AcidsJournal of the American Chemical Society, 2014, 136(40), 14314-14319,
Synthetic Routes 24
Condiciones de reacción
Referencia
- Process for the preparation of tertiary amines as intermediates for drugs and agrochemicals, Japan, , ,
Synthetic Routes 25
Condiciones de reacción
1.1 Solvents: Acetonitrile ; rt
Referencia
- New approach for induction of alkyl moiety to aliphatic amines by NaBH(OAc)3 with carboxylic acidTetrahedron Letters, 2020, 61(22),,
Synthetic Routes 26
Cyclohexanamine,N,N-diethyl- Raw materials
- N-ethylcyclohexanamine
- N-cyclohexylidenehydroxylamine
- Cyclohexanol
- cyclohex-2-en-1-one
- N,N-Diethylformamide
- Sodium triacetoxyborohydride
Cyclohexanamine,N,N-diethyl- Preparation Products
Cyclohexanamine,N,N-diethyl- Literatura relevante
-
Stefan Naumann Polym. Chem. 2023 14 1834
-
2. Successful synthesis of blocked polyisocyanates, using easily cleavable phenols as blocking agents, and their deblocking and cure studiesS. Kalaimani,B. Mohamad Ali,A. Sultan Nasar RSC Adv. 2016 6 106990
-
Zhen Ling,Lin Yun,Lianghui Liu,Bing Wu,Xuefeng Fu Chem. Commun. 2013 49 4214
-
Jiraya Kiriratnikom,Xin-Chen Yue,Jia-Liang Yang,Ying Wang,Shuo-Hong Chen,Ke-Ke Zhang,Cheng-Jian Zhang,Munir Ullah Khan,Xing-Hong Zhang Polym. Chem. 2021 12 5283
-
Ahmed M. Mansour,Rabaa M. Khaled,Krzysztof Radacki,Zeina Younes,Mariam Gamal,Beatrice Guirguis,Gamal A. E. Mostafa,Essam A. Ali,Ola R. Shehab Dalton Trans. 2023 52 10286
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